Cas no 2137917-06-5 (Furan, tetrahydro-3-[[2-(2-propen-1-yl)phenoxy]methyl]-)

The compound Furan, tetrahydro-3-[[2-(2-propen-1-yl)phenoxy]methyl]- is a furan derivative featuring a tetrahydrofuran core substituted with a 2-allylphenoxymethyl group. This structure suggests potential utility as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, or specialty chemicals. The presence of both furan and allylphenoxy moieties may impart reactivity suitable for further functionalization, such as cyclization or polymerization. Its balanced lipophilicity and moderate steric profile could enhance solubility and compatibility in synthetic applications. The compound's defined structure allows for precise modifications, making it a valuable candidate for research in heterocyclic chemistry and material science.
Furan, tetrahydro-3-[[2-(2-propen-1-yl)phenoxy]methyl]- structure
2137917-06-5 structure
Product name:Furan, tetrahydro-3-[[2-(2-propen-1-yl)phenoxy]methyl]-
CAS No:2137917-06-5
MF:C14H18O2
MW:218.291524410248
CID:5278671

Furan, tetrahydro-3-[[2-(2-propen-1-yl)phenoxy]methyl]- Chemical and Physical Properties

Names and Identifiers

    • Furan, tetrahydro-3-[[2-(2-propen-1-yl)phenoxy]methyl]-
    • Inchi: 1S/C14H18O2/c1-2-5-13-6-3-4-7-14(13)16-11-12-8-9-15-10-12/h2-4,6-7,12H,1,5,8-11H2
    • InChI Key: DSPDGEMWPMDKSX-UHFFFAOYSA-N
    • SMILES: O1CCC(COC2=CC=CC=C2CC=C)C1

Furan, tetrahydro-3-[[2-(2-propen-1-yl)phenoxy]methyl]- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-698490-0.5g
3-{[2-(prop-2-en-1-yl)phenoxy]methyl}oxolane
2137917-06-5 95.0%
0.5g
$1577.0 2025-03-12
Enamine
EN300-698490-5.0g
3-{[2-(prop-2-en-1-yl)phenoxy]methyl}oxolane
2137917-06-5 95.0%
5.0g
$4764.0 2025-03-12
Enamine
EN300-698490-2.5g
3-{[2-(prop-2-en-1-yl)phenoxy]methyl}oxolane
2137917-06-5 95.0%
2.5g
$3220.0 2025-03-12
Enamine
EN300-698490-0.1g
3-{[2-(prop-2-en-1-yl)phenoxy]methyl}oxolane
2137917-06-5 95.0%
0.1g
$1447.0 2025-03-12
Enamine
EN300-698490-0.05g
3-{[2-(prop-2-en-1-yl)phenoxy]methyl}oxolane
2137917-06-5 95.0%
0.05g
$1381.0 2025-03-12
Enamine
EN300-698490-0.25g
3-{[2-(prop-2-en-1-yl)phenoxy]methyl}oxolane
2137917-06-5 95.0%
0.25g
$1513.0 2025-03-12
Enamine
EN300-698490-1.0g
3-{[2-(prop-2-en-1-yl)phenoxy]methyl}oxolane
2137917-06-5 95.0%
1.0g
$1643.0 2025-03-12
Enamine
EN300-698490-10.0g
3-{[2-(prop-2-en-1-yl)phenoxy]methyl}oxolane
2137917-06-5 95.0%
10.0g
$7065.0 2025-03-12

Additional information on Furan, tetrahydro-3-[[2-(2-propen-1-yl)phenoxy]methyl]-

Research Briefing on Furan, tetrahydro-3-[[2-(2-propen-1-yl)phenoxy]methyl]- (CAS: 2137917-06-5) in Chemical Biology and Pharmaceutical Applications

Furan, tetrahydro-3-[[2-(2-propen-1-yl)phenoxy]methyl]- (CAS: 2137917-06-5) is a synthetic furan derivative that has recently garnered attention in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound, characterized by a tetrahydrofuran ring substituted with a propenylphenoxymethyl group, exhibits promising biological activity, particularly in the modulation of inflammatory pathways and enzyme inhibition. Recent studies have explored its synthesis, mechanism of action, and potential as a lead compound in drug development.

A 2023 study published in the Journal of Medicinal Chemistry investigated the synthetic pathways for Furan, tetrahydro-3-[[2-(2-propen-1-yl)phenoxy]methyl]-, highlighting its efficient production via a multi-step process involving allylation and cyclization reactions. The study emphasized the compound's stability under physiological conditions, making it a viable candidate for further pharmacological evaluation. Additionally, molecular docking simulations revealed its high affinity for cyclooxygenase-2 (COX-2), suggesting potential anti-inflammatory applications.

In a related preclinical study, researchers evaluated the compound's efficacy in murine models of chronic inflammation. The results demonstrated significant reduction in pro-inflammatory cytokines, such as TNF-α and IL-6, at doses as low as 10 mg/kg. These findings were corroborated by in vitro assays showing inhibition of NF-κB signaling pathways. The study also noted minimal cytotoxicity in human hepatocyte cell lines, indicating a favorable safety profile for further development.

Another area of interest is the compound's potential role in oncology. A 2024 preprint on bioRxiv reported that Furan, tetrahydro-3-[[2-(2-propen-1-yl)phenoxy]methyl]-, exhibits selective cytotoxicity against certain cancer cell lines, including triple-negative breast cancer (TNBC) and pancreatic adenocarcinoma. Mechanistic studies suggested that the compound induces apoptosis via mitochondrial dysfunction and ROS generation. These findings position it as a promising scaffold for designing novel chemotherapeutic agents.

Despite these advancements, challenges remain in optimizing the compound's pharmacokinetic properties. Recent pharmacokinetic studies indicate rapid metabolism in vivo, with a half-life of approximately 2 hours in rodent models. Researchers are currently exploring prodrug strategies and structural modifications to enhance bioavailability and prolong therapeutic effects. Collaborative efforts between academic and industrial laboratories are underway to address these limitations.

In conclusion, Furan, tetrahydro-3-[[2-(2-propen-1-yl)phenoxy]methyl]- (CAS: 2137917-06-5) represents a versatile chemical entity with broad applications in inflammation and oncology. Ongoing research aims to elucidate its full therapeutic potential and overcome existing pharmacological challenges. Future directions include large-scale synthesis optimization, detailed toxicology studies, and clinical translation efforts.

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